An In-Depth Technical Guide to 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid: Synthesis, Identification, and Potential Applications
An In-Depth Technical Guide to 4-Chloro-3-(5-formylfuran-2-yl)benzoic Acid: Synthesis, Identification, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, a polysubstituted aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, which incorporates a chlorinated benzoic acid scaffold and a functionalized furan ring, makes it a valuable building block for the synthesis of more complex molecular architectures. The presence of the reactive aldehyde and carboxylic acid functionalities, combined with the specific substitution pattern on the aromatic rings, offers multiple avenues for chemical modification and derivatization.
This technical guide provides a comprehensive overview of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, including its identification, a detailed proposed synthesis protocol, and an expert analysis of its potential applications in drug discovery and development.
Core Identification and Physicochemical Properties
A precise identification of a chemical compound is fundamental for its application in research and development. The unique identifier for this compound is its CAS number, which is complemented by its structural and physicochemical properties.
| Property | Value | Reference |
| CAS Number | 425630-53-1 | |
| Molecular Formula | C₁₂H₇ClO₄ | |
| Molecular Weight | 250.64 g/mol | |
| Synonyms | 4-chloro-3-(5-formyl-2-furyl)benzoic acid | |
| Appearance | Expected to be a solid | [1] |
| Purity | Commercially available up to 97% | |
| Storage | Recommended to be stored refrigerated |
Structural Diagram:
Caption: Chemical structure of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.
Spectroscopic Characterization for Structural Elucidation
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to provide key information about the hydrogen environments in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) in a suitable deuterated solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |
| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet |
| Benzoic acid (Ar-H) | 7.5 - 8.2 | Multiplet |
| Furan (Fur-H) | 7.0 - 7.5 | Multiplet |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic acid (-C OOH) | 165 - 175 |
| Aldehyde (-C HO) | 185 - 195 |
| Aromatic/Furan carbons (Ar-C, Fur-C) | 110 - 160 |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The following are the expected characteristic absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=O stretch (Aldehyde) | 1670 - 1690 | Strong |
| C-H stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (Furan) | 1000 - 1300 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid, the expected molecular ion peak [M]⁺ would be observed at m/z 250.00, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% intensity of the [M]⁺ peak).
Proposed Synthesis Protocol: A Palladium-Catalyzed Cross-Coupling Approach
A robust and efficient synthesis of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry due to its high tolerance for various functional groups.[3] The proposed synthetic route involves the coupling of two key building blocks: 4-chloro-3-boronobenzoic acid and 2-bromo-5-formylfuran.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the title compound.
Step-by-Step Experimental Workflow
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-3-boronobenzoic acid (1.0 equivalent), 2-bromo-5-formylfuran (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a suitable base, for instance, potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 v/v).
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Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, making it less soluble in the aqueous phase.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield pure 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid suggest its utility as a versatile building block in the development of novel therapeutic agents.
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Scaffold for Bioactive Molecules: The furan ring is a common heterocycle in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The benzoic acid moiety is also a prevalent feature in numerous drugs.
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Derivatization Potential: The aldehyde group can be readily converted into other functional groups, such as amines (via reductive amination), alcohols (via reduction), or imines, allowing for the generation of a diverse library of compounds for biological screening. The carboxylic acid can be transformed into esters or amides, which can modulate the pharmacokinetic properties of a potential drug candidate.
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Fragment-Based Drug Design: This molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) programs. Its defined three-dimensional shape and the presence of hydrogen bond donors and acceptors can facilitate its binding to the active sites of various protein targets.
While specific biological activities for 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid have not been extensively reported in the public domain, its structural features make it an attractive starting point for the synthesis of inhibitors for various enzyme families or as ligands for receptors implicated in disease.
Safety Information
As with any chemical compound, proper handling and safety precautions are essential. Based on the available data for similar compounds, 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid should be handled with care.
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Hazard Statements: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]
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Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, characterized by its unique CAS number and predictable spectroscopic features, combined with its versatile chemical reactivity, makes it an important tool for the creation of novel molecules with potential therapeutic applications. The proposed Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis, paving the way for further exploration of its chemical and biological properties. As the demand for new and effective pharmaceuticals continues to grow, the importance of versatile building blocks like 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid in the drug development pipeline cannot be overstated.
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